1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
Description
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone is a pyrrolidine-based compound characterized by a 2-hydroxyethoxymethyl substituent at the 3-position of the pyrrolidine ring and an acetyl group at the 1-position. Its IUPAC name reflects this structure, and it has the CAS number 127053-22-9 .
Structurally, the 2-hydroxyethoxymethyl group introduces both ether and hydroxyl functionalities, which may enhance solubility and hydrogen-bonding capacity compared to simpler pyrrolidine derivatives. The acetyl group at the 1-position is a common motif in bioactive molecules, often serving as a ketone-based pharmacophore in drug discovery .
Properties
IUPAC Name |
1-[3-(2-hydroxyethoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(12)10-3-2-9(6-10)7-13-5-4-11/h9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVOXXZHDOIHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone involves several steps. One common method includes the reaction of pyrrolidine with ethylene oxide to introduce the hydroxy-ethoxymethyl group, followed by acylation with ethanoyl chloride to form the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy-ethoxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The hydroxy-ethoxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring can interact with receptors and enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Key Observations:
Hydroxyethoxymethyl vs.
Ring Size Effects: Piperidine analogs (e.g., 1-[4-(2-Hydroxy-ethoxymethyl)-piperidin-1-yl]-ethanone) exhibit larger ring sizes, which may confer greater conformational flexibility and metabolic stability compared to pyrrolidine-based compounds .
Bioactivity: Derivatives like 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one demonstrate the versatility of ethanone-pyrrolidine hybrids in drug design, particularly for targeting enzymes or receptors .
Biological Activity
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone, a compound with the molecular formula CHNO and a molecular weight of 187.24 g/mol, has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 187.24 g/mol
- CAS Number : 1353980-70-7
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets within microbial cells. The hydroxy-ethoxymethyl group enhances hydrogen bonding capabilities, which may facilitate stronger interactions with enzymes involved in metabolic pathways.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial properties of pyrrolidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Inhibition Studies
Another study focused on the inhibition of enzymes related to bacterial metabolism. The compound demonstrated competitive inhibition against key enzymes, which could lead to reduced bacterial proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Molecular Structure | Biological Activity |
|---|---|---|
| 1-[2-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone | CHNO | Moderate antibacterial activity |
| 1-[3-(2-Hydroxypropyl)-pyrrolidin-1-yl]-ethanone | CHNO | Low antibacterial activity |
This table illustrates that while similar compounds may share structural characteristics, their biological activities can vary significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
